1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone
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Description
1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone is a useful research compound. Its molecular formula is C23H30O3S and its molecular weight is 386.55. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Product Formation : Klimenko et al. (1986) described the reaction of a similar compound with hydrogen sulfide and acids, leading to the formation of intramolecular rearrangement products in addition to usual disproportionation products (Klimenko et al., 1986).
Lignin Studies : Research by Li et al. (1996) involved acid treatment of lignin models, resulting in various 1,2-diaryl-1-propanones, highlighting the compound's relevance in understanding lignin structure and transformations (Li, Lundquist, & Stenhagen, 1996).
Pharmacological Potential : Barfknecht, Miles, and Leseney (1970) found that a related compound, 1-(3,4-dimethoxyphenyl)-2-propanol, affected the conditioned avoidance response in rats, indicating potential CNS depressant effects, relevant for pharmacological research (Barfknecht, Miles, & Leseney, 1970).
Chemiluminescence Research : Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which could have implications in the study of light-emitting reactions (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Crystallography and Structural Analysis : Bardet et al. (1999) investigated an inclusion compound of a related epoxide with chloroform, using NMR and X-ray crystallography, providing insights into molecular structures and interactions (Bardet, Foray, Li, Lundquist, & Stomberg, 1999).
Copolymer Synthesis for Bioconjugation : Rossi et al. (2008) synthesized copolymers containing poly(ethylene glycol) and dioxolane functional groups, which could be relevant in creating aldehyde-containing copolymers for bioconjugation (Rossi, Zou, Scott, & Kizhakkedathu, 2008).
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O3S/c1-14-15(2)17(4)20(18(5)16(14)3)13-27-11-10-21(24)19-8-9-22(25-6)23(12-19)26-7/h8-9,12H,10-11,13H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNAVAWRACQIHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CSCCC(=O)C2=CC(=C(C=C2)OC)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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